3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride
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Overview
Description
3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride is a heterocyclic compound that features both azetidine and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the azetidine ring. This can be achieved through the reduction of azetidinones (β-lactams) using reducing agents such as lithium aluminium hydride . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
The pyridazine ring can be synthesized through various methods, including the condensation of hydrazines with 1,4-diketones. The final step involves the coupling of the azetidine and pyridazine rings under specific reaction conditions, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridazine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride is unique due to the presence of both azetidine and pyridazine rings This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds
Properties
CAS No. |
2703780-73-6 |
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Molecular Formula |
C8H13Cl2N3O |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-6-methoxypyridazine;dihydrochloride |
InChI |
InChI=1S/C8H11N3O.2ClH/c1-12-8-3-2-7(10-11-8)6-4-9-5-6;;/h2-3,6,9H,4-5H2,1H3;2*1H |
InChI Key |
SUPHAEHKGMYERN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C2CNC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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